molecular formula C19H23ClN4O2 B4646293 2-{4-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine

2-{4-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine

Cat. No.: B4646293
M. Wt: 374.9 g/mol
InChI Key: MYIAHCKSTKXLOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 2-{4-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to interact with a variety of targets, including G protein-coupled receptors, ion channels, and enzymes. It has also been shown to have effects on intracellular signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{4-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine in lab experiments is that it has been extensively studied and its mechanism of action is relatively well understood. Additionally, this compound is commercially available and relatively inexpensive. However, one limitation of using this compound in lab experiments is that it may have off-target effects that could complicate data interpretation.

Future Directions

There are several future directions for research on 2-{4-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine. One direction is to further elucidate the mechanism of action of this compound, particularly its effects on intracellular signaling pathways. Another direction is to explore the potential applications of this compound in the treatment of other diseases, such as autoimmune diseases and infectious diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in various disease models.

Scientific Research Applications

2-{4-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine has been extensively studied for its potential applications in the development of new drugs. This compound has been shown to have activity against a variety of targets, including G protein-coupled receptors, ion channels, and enzymes. It has also been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-2-methyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O2/c1-14-13-15(5-6-16(14)20)26-19(2,3)17(25)23-9-11-24(12-10-23)18-21-7-4-8-22-18/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIAHCKSTKXLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)(C)C(=O)N2CCN(CC2)C3=NC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.